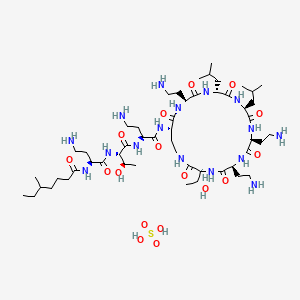
Colistin (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii . Colistin sulfate is the form of colistin used for topical applications and oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colistin sulfate is typically prepared through a series of steps involving fermentation, extraction, and purification. The process begins with the fermentation of Bacillus colistinus to produce colistin. The fermentation broth undergoes pretreatment, reduced-pressure concentration, heating, and precipitation separation. Finally, the colistin is spray-dried to obtain colistin sulfate .
Industrial Production Methods: The industrial production of colistin sulfate involves large-scale fermentation followed by extraction and purification. The process is designed to maximize yield and purity while minimizing environmental impact. Key steps include ion exchange, foam separation, and spray drying .
Chemical Reactions Analysis
Types of Reactions: Colistin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy.
Common Reagents and Conditions:
Oxidation: Colistin can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve agents such as sodium borohydride.
Major Products: The primary products formed from these reactions include colistimethate sodium and various sulfomethylated derivatives. These products are used to enhance the compound’s pharmacokinetic properties and reduce toxicity .
Scientific Research Applications
Colistin sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, colistin sulfate is used as a model compound for studying the interactions between antibiotics and bacterial membranes. Its unique structure and mode of action make it an ideal candidate for such studies .
Biology: In biological research, colistin sulfate is used to investigate the mechanisms of bacterial resistance and the development of new antimicrobial agents. It serves as a benchmark for testing the efficacy of novel antibiotics .
Medicine: Medically, colistin sulfate is employed to treat severe infections caused by multidrug-resistant Gram-negative bacteria. It is particularly valuable in cases where other antibiotics have failed .
Industry: In the industrial sector, colistin sulfate is used in the production of veterinary medicines and as a feed additive to promote animal health and growth .
Mechanism of Action
Colistin sulfate exerts its antibacterial effects by interacting with the bacterial cell membrane. It is a surface-active agent that penetrates and disrupts the membrane, leading to increased permeability and cell death. Colistin sulfate is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This bactericidal effect is crucial for its efficacy against multidrug-resistant bacteria.
Comparison with Similar Compounds
Polymyxin B: Similar in structure and function to colistin, but generally more toxic.
Colistimethate Sodium: A sulfomethylated derivative of colistin, less toxic and used for parenteral administration.
Uniqueness: Colistin sulfate is unique due to its dual form (topical and oral) and its ability to treat severe infections caused by multidrug-resistant Gram-negative bacteria. Its specific interaction with bacterial membranes and its efficacy in cases where other antibiotics fail make it a critical component in the fight against antibiotic resistance .
Properties
Molecular Formula |
C52H100N16O17S |
|---|---|
Molecular Weight |
1253.5 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI Key |
VEXVWZFRWNZWJX-NBKAJXASSA-N |
Isomeric SMILES |
CCC(C)CCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-decyl-2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide](/img/structure/B10787155.png)
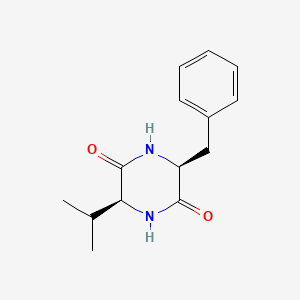
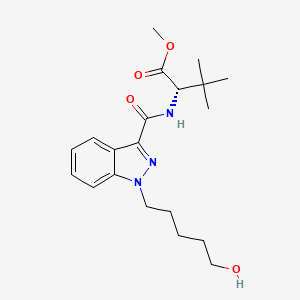
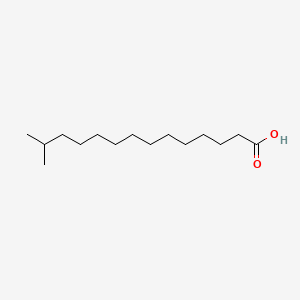
![2,3,5,6-tetrahydroxy-N-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide](/img/structure/B10787192.png)
![5-(2-(1-naphthoyl)-1H-benzo[d]imidazol-1-yl)pentanoicacid](/img/structure/B10787197.png)
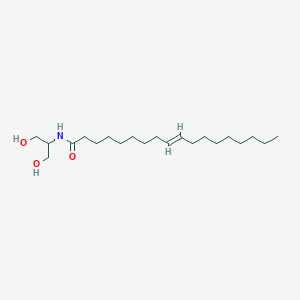
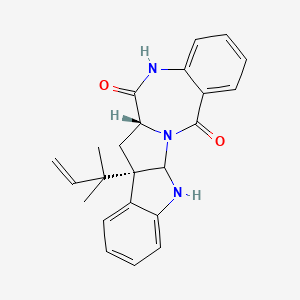
![(5S,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787221.png)
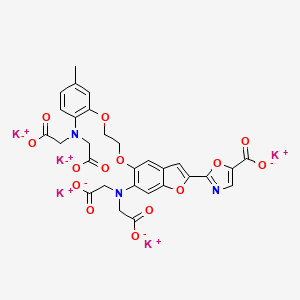
![(5R,7S,10S,16R)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787245.png)
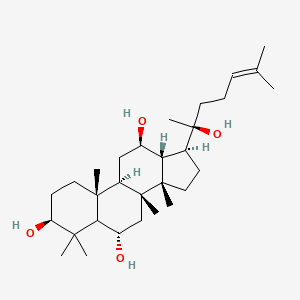
![1-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea](/img/structure/B10787265.png)
